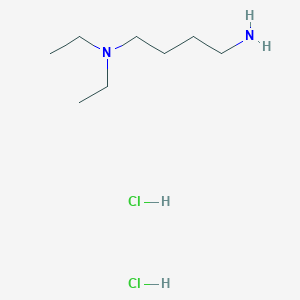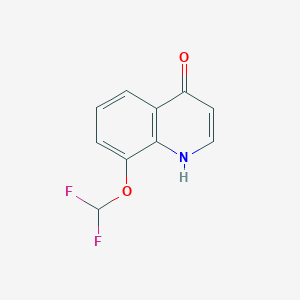
8-(Difluoromethoxy)-4-quinolinol
Übersicht
Beschreibung
“8-(Difluoromethoxy)-4-quinolinol” is a chemical compound with the molecular formula C10H7F2NO . It is a derivative of quinoline, a class of organic compounds widely used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of difluoromethoxylated nitrogen-containing heterocycles, which includes “8-(Difluoromethoxy)-4-quinolinol”, has been reported from the corresponding α-(difluoromethoxy)ketones . Another method involves the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .
Molecular Structure Analysis
The molecular structure of “8-(Difluoromethoxy)-4-quinolinol” can be analyzed using various computational chemistry tools . The molecular weight of this compound is 195.17 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Difluoromethoxy)-4-quinolinol” include its molecular weight (195.17), its physical form (powder), and its storage temperature (room temperature) .
Wissenschaftliche Forschungsanwendungen
Organoboron Quinolinolates: Synthesis and Properties
- Synthesis and Electroluminescent Properties : Organoboron complexes featuring substituted 8-quinolinolates have been synthesized, showing promising applications in electroluminescence. These complexes exhibit luminescent properties due to their chelating ligands, potentially useful in the development of new electroluminescent materials (Kappaun et al., 2006).
Reactions with Covalent Halides
- Chemical Reactions and Adduct Formation : 8-Quinolinol reacts with various covalent halides like tin and titanium tetrachlorides, forming different adducts. These reactions lead to compounds where 8-quinolinol is likely unidentate, highlighting its reactive nature and potential in forming complex compounds (Frazer & Goffer, 1966).
Phosphorescence Emission and Gelation
- Phosphorescent Emission in Organogels : An 8-quinolinol platinum(II) chelate derivative has been shown to gelate organic solvents. This gel exhibits unique thermo- and solvatochromism and is efficient in inhibiting dioxygen quenching of excited triplet states, suggesting applications in phosphorescence emission studies (Shirakawa et al., 2005).
Applications in Electroluminescence
- Electroluminescence Device Performance : The effects of systematic methyl substitution on metal(III) tris(8-quinolinolato) chelates have been studied for optimizing electroluminescence device performance. This research connects the chemical structure of these chelates to their photoluminescence and electroluminescence properties, underscoring their potential in device applications (Sapochak et al., 2001).
Sensing Platform for Amino Acids
- Chemosensors for Metal Ions and Amino Acids : Quinolinol derivatives have been incorporated into conjugated polymers for the development of novel chemosensors. These sensors show strong attraction to metal ions and altered fluorescence properties upon metal ion combination, suggesting their use in detecting amino acids and other analytes (He et al., 2011).
Preconcentration of Trace Metals
- Trace Metal Preconcentration : 8-Quinolinol bonded to polymer supports has been used for preconcentrating trace metals from seawater, demonstrating its effectiveness in environmental monitoring and analytical chemistry (Willie et al., 1983).
Redox Properties
- Redox Activity and Antibacterial Effects : The redox properties of 8-quinolinol have implications for its action mode, showing strong antioxidant activity, which may contribute to its antibacterial and cytotoxic activities. This dual nature indicates its potential in medicinal chemistry (Chobot et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Difluoromethoxy)phenyl isocyanate”, indicates that it is highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment.
Eigenschaften
IUPAC Name |
8-(difluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-6-7(14)4-5-13-9(6)8/h1-5,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOMGCGOPIZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Difluoromethoxy)-4-quinolinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



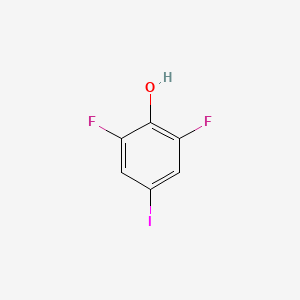
![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)
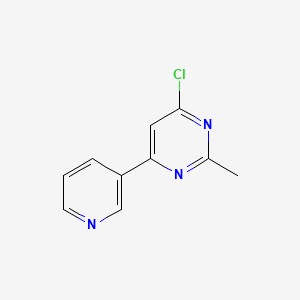
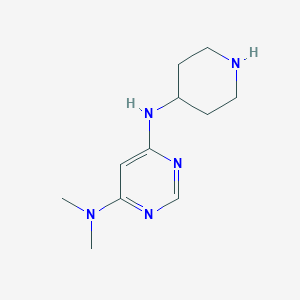
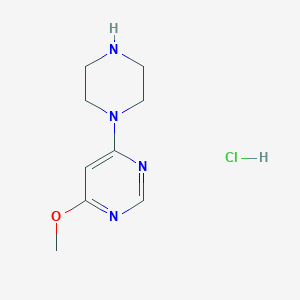
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
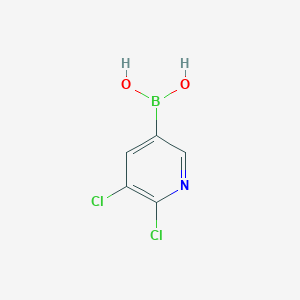
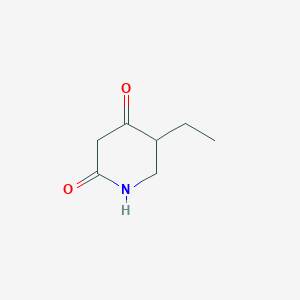
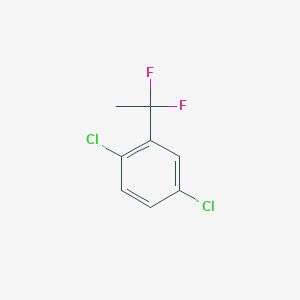
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
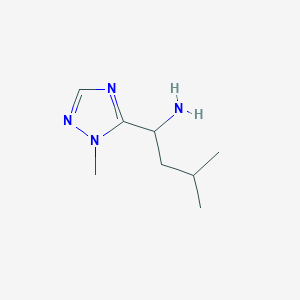
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)

